molecular formula C12H23N B12096629 N-(2-methylprop-2-en-1-yl)cyclooctanamine

N-(2-methylprop-2-en-1-yl)cyclooctanamine

Katalognummer: B12096629
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: RGXBJTHAQJWSJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylprop-2-en-1-yl)cyclooctanamine is a chemical compound with the molecular formula C₁₂H₂₃N. It is characterized by a cyclooctane ring substituted with an amine group and a 2-methylprop-2-en-1-yl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylprop-2-en-1-yl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methylprop-2-en-1-yl)cyclooctanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2-methylprop-2-en-1-yl)cyclooctanone, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

N-(2-methylprop-2-en-1-yl)cyclooctanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-methylprop-2-en-1-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N-(2-methylprop-2-en-1-yl)cyclooctanamine: This compound is structurally similar but contains a benzyl group instead of a simple amine group.

    Cyclooctylamine: A simpler analogue with only an amine group attached to the cyclooctane ring.

Uniqueness

N-(2-methylprop-2-en-1-yl)cyclooctanamine is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

N-(2-methylprop-2-enyl)cyclooctanamine

InChI

InChI=1S/C12H23N/c1-11(2)10-13-12-8-6-4-3-5-7-9-12/h12-13H,1,3-10H2,2H3

InChI-Schlüssel

RGXBJTHAQJWSJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CNC1CCCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.